Methyl 2-bromo-2-(2-methoxyphenyl)acetate
Overview
Description
Methyl 2-bromo-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a brominated ester that features a methoxyphenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(2-methoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(2-methoxyphenyl)acetate. A typical method involves the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is carried out in tetrachloromethane under reflux conditions for about 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted esters.
Reduction: Methyl 2-(2-methoxyphenyl)ethanol.
Oxidation: Methyl 2-bromo-2-(2-hydroxyphenyl)acetate.
Scientific Research Applications
Methyl 2-bromo-2-(2-methoxyphenyl)acetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(2-methoxyphenyl)acetate primarily involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound a useful intermediate in nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. The methoxy group can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the methoxyphenyl group.
Methyl 2-(2-bromophenyl)acetate: Contains a bromophenyl group instead of a methoxyphenyl group.
Methyl 2-(4-bromo-2-methoxyphenyl)acetate: Similar structure but with the bromine atom in a different position on the phenyl ring.
Uniqueness
Methyl 2-bromo-2-(2-methoxyphenyl)acetate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The methoxy group can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
methyl 2-bromo-2-(2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWFYGCGHBNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557778 | |
Record name | Methyl bromo(2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99552-78-0 | |
Record name | Methyl bromo(2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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